(E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester is an organic compound with the molecular formula C10H16O2. It is a derivative of heptadienoic acid and is characterized by the presence of two conjugated double bonds and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester typically involves the esterification of the corresponding carboxylic acid, (2E,4E)-4,6-dimethylhepta-2,4-dienoic acid, with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4,6-dimethylhepta-2,4-dienoic acid.
Reduction: Formation of ethyl 4,6-dimethylheptanoate.
Substitution: Formation of amides or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester is used as a building block for the synthesis of more complex molecules. Its conjugated double bonds make it a useful intermediate in organic synthesis.
Biology
The compound’s reactivity allows it to be used in the modification of biomolecules. It can be employed in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The compound’s structure allows for the design of molecules with specific biological activities.
Industry
Industrially, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its ester functional group contributes to its pleasant odor, making it valuable in the formulation of perfumes and flavorings.
Mechanism of Action
The mechanism of action of (E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The conjugated double bonds and ester group play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-4,6-dimethylhepta-2,4-dienoic acid: The parent carboxylic acid of the ester.
Methyl (2E,4E)-4,6-dimethylhepta-2,4-dienoate: A methyl ester derivative with similar reactivity.
(2E,4E)-4,6-dimethylhepta-2,4-dienal: An aldehyde derivative with different chemical properties.
Uniqueness
(E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester is unique due to its specific ester functional group and the presence of conjugated double bonds. These features confer distinct reactivity and make it a versatile intermediate in organic synthesis.
Properties
CAS No. |
67513-37-5 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
ethyl (2E,4E)-4,6-dimethylhepta-2,4-dienoate |
InChI |
InChI=1S/C11H18O2/c1-5-13-11(12)7-6-10(4)8-9(2)3/h6-9H,5H2,1-4H3/b7-6+,10-8+ |
InChI Key |
CZAVCBNPNBBVOI-LQPGMRSMSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(=C/C(C)C)/C |
SMILES |
CCOC(=O)C=CC(=CC(C)C)C |
Canonical SMILES |
CCOC(=O)C=CC(=CC(C)C)C |
Synonyms |
(2E, 4E)-4,6-Dimethylhepta-2,4-dienoic Acid Ethyl Ester; (2E,4E)-Ethyl 4,6-Dimethylhepta-2,4-dienoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.